1,2,3-Trimethylbenzene
1,2,3-Trimethylbenzene
1,2,3-trimethylbenzene is a trimethylbenzene carrying methyl groups at positions 1, 2 and 3. It has been found in Centaurium erythraea. It has a role as a neurotoxin and a plant metabolite.
1, 2, 3-Trimethylbenzene, also known as hemimellitene or hemellitol, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 1, 2, 3-Trimethylbenzene exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. 1, 2, 3-Trimethylbenzene has been detected in multiple biofluids, such as feces and saliva. Within the cell, 1, 2, 3-trimethylbenzene is primarily located in the membrane (predicted from logP). 1, 2, 3-Trimethylbenzene exists in all eukaryotes, ranging from yeast to humans. 1, 2, 3-Trimethylbenzene can be converted into 3, 4, 5-trimethylphenol. Outside of the human body, 1, 2, 3-trimethylbenzene can be found in black walnut and corn. This makes 1, 2, 3-trimethylbenzene a potential biomarker for the consumption of these food products.
1, 2, 3-Trimethylbenzene, also known as hemimellitene or hemellitol, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 1, 2, 3-Trimethylbenzene exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. 1, 2, 3-Trimethylbenzene has been detected in multiple biofluids, such as feces and saliva. Within the cell, 1, 2, 3-trimethylbenzene is primarily located in the membrane (predicted from logP). 1, 2, 3-Trimethylbenzene exists in all eukaryotes, ranging from yeast to humans. 1, 2, 3-Trimethylbenzene can be converted into 3, 4, 5-trimethylphenol. Outside of the human body, 1, 2, 3-trimethylbenzene can be found in black walnut and corn. This makes 1, 2, 3-trimethylbenzene a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
526-73-8
VCID:
VC21139711
InChI:
InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3
SMILES:
CC1=C(C(=CC=C1)C)C
Molecular Formula:
C9H12
Molecular Weight:
120.19 g/mol
1,2,3-Trimethylbenzene
CAS No.: 526-73-8
Cat. No.: VC21139711
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2,3-trimethylbenzene is a trimethylbenzene carrying methyl groups at positions 1, 2 and 3. It has been found in Centaurium erythraea. It has a role as a neurotoxin and a plant metabolite. 1, 2, 3-Trimethylbenzene, also known as hemimellitene or hemellitol, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 1, 2, 3-Trimethylbenzene exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. 1, 2, 3-Trimethylbenzene has been detected in multiple biofluids, such as feces and saliva. Within the cell, 1, 2, 3-trimethylbenzene is primarily located in the membrane (predicted from logP). 1, 2, 3-Trimethylbenzene exists in all eukaryotes, ranging from yeast to humans. 1, 2, 3-Trimethylbenzene can be converted into 3, 4, 5-trimethylphenol. Outside of the human body, 1, 2, 3-trimethylbenzene can be found in black walnut and corn. This makes 1, 2, 3-trimethylbenzene a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 526-73-8 |
| Molecular Formula | C9H12 |
| Molecular Weight | 120.19 g/mol |
| IUPAC Name | 1,2,3-trimethylbenzene |
| Standard InChI | InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3 |
| Standard InChI Key | FYGHSUNMUKGBRK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C |
| Boiling Point | 176.1 °C 176.12 °C 176 °C 165-176 °C 329-349°F 349°F |
| Colorform | Colorless liquid Clear, colorless liquid |
| Flash Point | 44 to 53 °C (closed cup) 111 °F (44 °C) (Closed cup) 44 °C 44-53 °C c.c. 112-122°F |
| Melting Point | -25.4 °C -25 °C -25 - 45 °C -77 - (-)14°F -14°F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator